(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate
CAS No.:
Cat. No.: VC16205042
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO4 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl 4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3 |
| Standard InChI Key | WFNVUAZCCGBCGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,3-oxazolidine-5-one core with a fluorenylmethyloxycarbonyl (Fmoc) group at position 3 and an isobutyl substituent at position 4 (Figure 1). Key structural characteristics include:
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Stereochemistry: The 4S configuration ensures enantiomeric purity, critical for its role in peptide synthesis .
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Protective group: The Fmoc moiety () provides temporary amine protection, removable under mild basic conditions (e.g., piperidine) .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 864966-70-1 | |
| IUPAC Name | (9H-Fluoren-9-yl)methyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate | |
| SMILES | ||
| InChI Key | WFNVUAZCCGBCGJ-FQEVSTJZSA-N |
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a three-step process:
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Oxazolidine Ring Formation: Cyclocondensation of Fmoc-protected β-hydroxyamides with isobutyl glycidate under basic conditions (e.g., LiHMDS, -78°C) forms the oxazolidine core .
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Silylation: Protection of hydroxyl intermediates with triethylsilyl (TES) groups prevents premature cyclization and improves solubility .
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Cyclodehydration: Treatment with diethylaminosulfur trifluoride (DAST) or XtalFluor-E induces desilylation and intramolecular cyclization, yielding the final product .
Critical Reaction Parameters
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Temperature: Cyclocondensation requires cryogenic conditions (-78°C) to suppress epimerization .
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Catalyst: Lithium hexamethyldisilazide (LiHMDS) facilitates anion generation for nucleophilic attack on glycidate .
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Yield Optimization: Using TES protection (vs. TBS or TIPS) maximizes reaction efficiency (85% yield) by balancing deprotection and cyclization rates .
Applications in Peptide Synthesis
Pseudoproline Dipeptide Mimetics
The compound serves as a pseudoproline (Pro) dipeptide surrogate, addressing two major challenges in SPPS:
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Aggregation Reduction: The oxazolidine ring disrupts β-sheet formation, enhancing solubility of hydrophobic peptides .
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Aspartimide Suppression: By replacing serine/threonine residues, it prevents base-catalyzed cyclization at Asp-X sequences (e.g., Asp-Ser/Thr) .
Case Study: Synthesis of Oligomeric Peptides
| Parameter | Value | Source |
|---|---|---|
| Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled) | |
| Precautionary Measures | Use PPE, avoid inhalation, and store at 2–8°C |
Industrial and Research Relevance
Patent Landscape
Patents (e.g., EP1328509B1, WO2002032857A1) highlight its utility in producing oxazolidinone antibiotics like linezolid analogs, leveraging its chiral purity for enhanced antimicrobial activity .
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